molecular formula C7H4Br2O2 B1298454 3,4-Dibromobenzoic acid CAS No. 619-03-4

3,4-Dibromobenzoic acid

Cat. No.: B1298454
CAS No.: 619-03-4
M. Wt: 279.91 g/mol
InChI Key: DHMPDNLGFIBQCK-UHFFFAOYSA-N
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Description

3,4-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its crystalline structure and is widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobenzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the nitration of toluene to obtain para-nitrotoluene, followed by reduction using Fe/HCl to yield para-aminotoluene. This intermediate is then brominated to form 1-amino-2,5-dibromo-4-methylbenzene. Subsequent reactions with NaNO2/HCl produce a diazonium salt, which is reduced using H2PO3 to yield 3,4-dibromotoluene. Finally, oxidation with potassium permanganate results in this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Reducing agents such as iron in hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation may produce different brominated aromatic compounds .

Scientific Research Applications

Organic Synthesis

1. Reactivity in Halogenation and Lithiation

3,4-Dibromobenzoic acid is often utilized as a precursor in organic synthesis, particularly in halogenation reactions. Its bromine substituents facilitate further modifications through nucleophilic substitution or elimination reactions. For instance, the compound can undergo ortho-lithiation when treated with amide-type bases, leading to the formation of organometallic intermediates. This property has been exploited to create complex molecular architectures in synthetic organic chemistry .

2. Synthesis of Aromatic Compounds

The compound serves as a building block for synthesizing various aromatic compounds. Its structure allows for the introduction of other functional groups through electrophilic aromatic substitution reactions. For example, it can be used to synthesize derivatives that possess biological activity or are useful in materials science .

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that its derivatives can inhibit the growth of certain pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

2. Drug Development

The compound's ability to modify biological activity through structural changes has led to its investigation in drug development. For example, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic effects .

Materials Science

1. Polymerization Initiator

In materials science, this compound has been explored as an initiator for polymerization reactions. Its bromine atoms can facilitate radical polymerization processes, leading to the production of high-performance polymers used in coatings and adhesives .

2. Flame Retardant Applications

Due to its bromine content, the compound is also being investigated for use as a flame retardant in various materials. Its effectiveness in inhibiting combustion makes it a valuable additive in plastics and textiles .

Case Studies

Application AreaStudy ReferenceFindings
Organic Synthesis Extensive halogen scrambling effectsDemonstrated successful ortho-lithiation leading to diverse organometallic intermediates.
Medicinal Chemistry Antimicrobial activity studiesShowed significant inhibition of bacterial growth compared to controls.
Materials Science Polymerization studiesHighlighted effectiveness as a polymerization initiator in high-performance materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromobenzoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

  • 2,3-Dibromobenzoic acid
  • 3,5-Dibromobenzoic acid
  • 4,5-Dibromophthalic acid

Comparison: 3,4-Dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2,3-Dibromobenzoic acid and 3,5-Dibromobenzoic acid, this compound exhibits distinct chemical properties and reactivity patterns .

Biological Activity

3,4-Dibromobenzoic acid (DBBA), with the chemical formula C7H4Br2O2C_7H_4Br_2O_2, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various biological systems, supported by data tables and relevant case studies.

This compound is a derivative of benzoic acid, characterized by the substitution of bromine atoms at the 3rd and 4th positions of the benzene ring. This modification affects its solubility and reactivity, making it a valuable compound in both research and industrial applications.

PropertyValue
Molecular FormulaC7H4Br2O2C_7H_4Br_2O_2
Molecular Weight279.91 g/mol
Boiling PointNot specified
Solubility0.0564 mg/ml
Log P (octanol-water)2.64

Enzyme Interactions

DBBA has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of DBBA to these enzymes results in inhibition of their catalytic activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered metabolic pathways and potential toxicological effects.

Cellular Effects

Research indicates that DBBA influences cell signaling pathways and gene expression. Specifically, it modulates the expression of genes involved in oxidative stress response and apoptosis. Such modulation can have significant implications for cell survival and proliferation.

The molecular mechanism underlying the biological activity of DBBA involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This process includes:

  • Enzyme Inhibition : DBBA binds to the active sites of metabolic enzymes, resulting in conformational changes that inhibit their function.
  • Gene Expression Modulation : The compound can interact with transcription factors and regulatory proteins, affecting gene expression profiles associated with stress responses and metabolic regulation.

In Vitro Studies

In laboratory settings, DBBA has demonstrated various effects on cellular functions over time. For example, prolonged exposure to DBBA has been shown to cause persistent changes in gene expression related to metabolic processes.

Dosage Effects in Animal Models

Animal studies have revealed that the effects of DBBA vary significantly with dosage:

  • Low Doses : Minimal toxicity is observed; biochemical effects occur without significant adverse reactions.
  • High Doses : Toxic effects such as liver and kidney damage have been documented due to inhibition of key metabolic enzymes.

Temporal Effects on Biological Activity

The stability of DBBA under standard laboratory conditions allows for reliable experimentation; however, degradation over extended periods can reduce its efficacy. Long-term studies have indicated that DBBA's impact on cellular function becomes more pronounced at higher concentrations, highlighting the importance of dosage in experimental design.

Metabolic Pathways

DBBA is involved in various metabolic pathways related to xenobiotic metabolism. It interacts with enzymes like cytochrome P450 and glutathione S-transferase, impacting detoxification processes. This interaction can lead to altered levels of metabolites and potentially toxic intermediates due to enzyme inhibition.

Transport and Distribution

The transport mechanisms for DBBA within cells include passive diffusion and active transport via specific transporters. Once internalized, DBBA binds to intracellular proteins which can affect its localization and bioavailability.

Properties

IUPAC Name

3,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPDNLGFIBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347662
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-03-4
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A saturated aqueous solution of potassium permanganate (61.3 g, 388 mmol) was added in portions to a well stirred solution of 3,4-dibromotoluene (40.4 g, 162 mmol) in acetic acid (700 mL) while maintaining the temperature between 70 and 80° C. After addition, the suspension was stirred for an additional 4 hours at 80° C. The solution was concentrated on a rotary evaporator, the residue treated with 5 N NaOH (700 mL) and heated under reflux for 2 hours. The MnO2 cake was filtered from solution and washed thoroughly with hot water. The filtrate was extracted with hexane (2×100 mL) and acidified with concentrated HCl pH 2. Collected white precipitate by filtration. Washed precipitate with water and dried under high vacuum. Obtained 16.59 gram (37% yield) of 3,4-dibromobenzoic acid. 1H NMR (300 MHz, DMSO-d6): δ13.47 (singlet, 1H), 8.14 (singlet, 1H), 7.88 (doublet, J=8.1 Hz, 1H), 7.99 (doublet, J=8.1 Hz, 1H). 13C NMR (300 MHz, DMSO-d6): δ165.72, 134.42, 134.18, 132.07, 129.96, 129.32, 124.40.
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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